molecular formula C18H21N5O6S2 B14801657 N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid

N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid

カタログ番号: B14801657
分子量: 467.5 g/mol
InChIキー: OBJZIAQFEFEOHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AG2034 is a novel inhibitor of glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. This compound was designed based on the crystal structure of the glycinamide ribonucleotide formyltransferase domain of the human trifunctional enzyme. AG2034 has shown significant potential in preclinical studies as an anticancer agent due to its ability to selectively target tumor cells that rely on de novo purine biosynthesis .

準備方法

Synthetic Routes and Reaction Conditions

AG2034 is synthesized through a series of chemical reactions involving the formation of a thienoyl-L-glutamic acid derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of AG2034 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity of the final product. The process also involves stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

化学反応の分析

Types of Reactions

AG2034 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AG2034 can lead to the formation of oxidized glycinamide ribonucleotide formyltransferase inhibitors, while reduction can yield reduced derivatives with modified biological activity .

作用機序

AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme essential for the de novo synthesis of purines. By blocking this enzyme, AG2034 disrupts the production of purine nucleotides, which are crucial for DNA and RNA synthesis. This inhibition leads to the depletion of purine nucleotides, resulting in the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing tumor cells .

類似化合物との比較

Similar Compounds

    Lometrexol: Another glycinamide ribonucleotide formyltransferase inhibitor that has been evaluated in clinical trials. .

    Methotrexate: A well-known antifolate that inhibits dihydrofolate reductase, another enzyme involved in nucleotide synthesis. .

Uniqueness of AG2034

AG2034 is unique in its high affinity for the folate receptor and its ability to selectively inhibit glycinamide ribonucleotide formyltransferase. This selectivity allows AG2034 to target tumor cells with elevated de novo purine biosynthesis while sparing normal cells that rely on the salvage pathway for purine nucleotides .

特性

分子式

C18H21N5O6S2

分子量

467.5 g/mol

IUPAC名

2-[[5-[2-(2-amino-4-oxo-3,4a,6,7-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10,13H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H3,19,20,22,23,27)

InChIキー

OBJZIAQFEFEOHJ-UHFFFAOYSA-N

正規SMILES

C1C(SC2C(=O)NC(=NC2=N1)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。